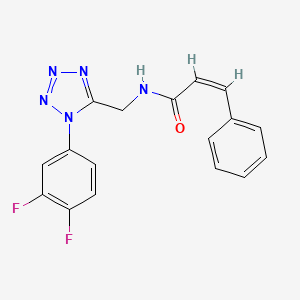

(Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide

Description

(Z)-N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide is a synthetic small molecule characterized by a tetrazole ring substituted with a 3,4-difluorophenyl group at the 1-position and an acrylamide-linked benzyl moiety at the 5-position. Tetrazole-containing compounds are widely studied for their pharmacological relevance, particularly in modulating ion channels or G protein-coupled receptors (GPCRs), as seen in antihypertensive agents like losartan and valsartan . The presence of fluorine atoms on the phenyl ring may enhance metabolic stability and binding affinity due to their electronegative and hydrophobic properties.

Properties

IUPAC Name |

(Z)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N5O/c18-14-8-7-13(10-15(14)19)24-16(21-22-23-24)11-20-17(25)9-6-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,25)/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFCNJDDXAXTEA-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile compound under acidic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a difluoromethylation reaction using difluoromethylating agents.

Formation of the Phenylacrylamide Moiety: The phenylacrylamide moiety can be synthesized by reacting an appropriate acrylamide derivative with a phenyl group under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl and tetrazole rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

(Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.

Materials Science: It can be used in the synthesis of novel materials with unique properties.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and difluorophenyl group are likely to play key roles in its biological activity, potentially interacting with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Key Observations:

- Tetrazole Substitution : The target compound’s 3,4-difluorophenyl group contrasts with dichlorophenyl () and biphenyl () substituents. Fluorine’s electron-withdrawing effects may improve oxidative stability compared to chlorine .

- Synthetic Efficiency: High yields (>90%) in tetrazole-acrylate derivatives () suggest robust protocols for analogous acrylamide synthesis, though solvent systems (e.g., aqueous ethanol in ) may require optimization for scalability .

Pharmacological Relevance

- GPCR/Ion Channel Targets: Tetrazole rings are pivotal in angiotensin II receptor antagonists (e.g., losartan, valsartan) due to their acidic proton (pKa ~4.5–6.5), mimicking carboxylate groups in endogenous ligands . The target compound’s acrylamide group may offer hydrogen-bonding interactions akin to EXP3174 (losartan metabolite) .

- Bioisosteric Replacements : The acrylamide moiety in the target compound could serve as a bioisostere for esters (e.g., compound 12 in ) or carbamates (), altering pharmacokinetics such as half-life or tissue penetration .

Spectroscopic and Physicochemical Properties

- ¹H-NMR Signatures : Aromatic protons in the target compound are expected near δ 7.5–8.2 (similar to and ), with CH₂ groups adjacent to tetrazole likely resonating at ~5.38 ppm (cf. compound 12 in ) .

- Electron-Deficient Substituents: The 3,4-difluorophenyl group may deshield adjacent protons compared to non-fluorinated analogues, as seen in dichlorophenyl derivatives (δ 13.0 for NH-triazole in ) .

Biological Activity

(Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide is a synthetic compound characterized by a unique structure that includes a tetrazole ring and a difluorophenyl group. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is (Z)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-phenylprop-2-enamide. Its molecular formula is with a molecular weight of 329.32 g/mol. The presence of both a tetrazole ring and difluorophenyl moiety contributes to its unique chemical properties, enhancing its potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 329.32 g/mol |

| IUPAC Name | (Z)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-phenylprop-2-enamide |

| CAS Number | 941964-06-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The tetrazole ring is known to enhance binding affinity to various enzymes and receptors, potentially modulating their activity.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction: It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds containing tetrazole rings often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific activities of this compound are still under investigation; however, preliminary studies suggest promising results in the following areas:

Anticancer Activity:

Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation markers such as cyclins and CDKs.

Antimicrobial Properties:

Compounds with difluorophenyl groups have demonstrated enhanced antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar effects.

Case Studies and Research Findings

Several studies have explored the biological activities of tetrazole-containing compounds:

-

Study on Anticancer Properties:

- A recent study indicated that derivatives of tetrazole showed significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating effective concentrations for therapeutic applications.

-

Antimicrobial Studies:

- Research demonstrated that compounds with difluorophenyl groups exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.